Fmoc-DL-Nle-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

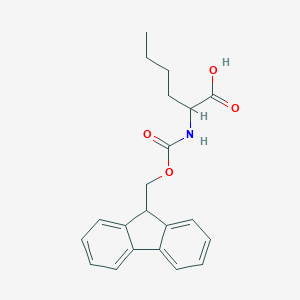

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-20-2 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-DL-Nle-OH: A Non-Proteinogenic Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a non-proteinogenic amino acid derivative crucial for modern peptide chemistry. This document details its physicochemical properties, its strategic role in peptide synthesis, and comprehensive experimental protocols for its incorporation into peptide sequences. Furthermore, it explores the biological significance of norleucine-containing peptides and their potential to modulate key signaling pathways in therapeutic development.

Introduction to this compound

This compound is a racemic mixture of the D- and L-enantiomers of norleucine, an acyclic isomer of leucine. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it a standard building block in solid-phase peptide synthesis (SPPS). The use of the DL-racemic mixture is a deliberate strategy in drug discovery, primarily for the generation of peptide libraries with stereochemical diversity at a specific position. This approach allows for the synthesis of a pair of diastereomeric peptides in a single process, which can then be screened for desired biological activities.

Norleucine is often employed as a substitute for methionine to prevent oxidation, thereby enhancing the stability and shelf-life of a peptide. The incorporation of the D-enantiomer of norleucine can significantly increase a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life.

Physicochemical Properties of Fmoc-Nle-OH Enantiomers

While this guide focuses on the DL-racemic mixture, the properties of the individual enantiomers are foundational.

| Property | Fmoc-L-Nle-OH | Fmoc-D-Nle-OH |

| Synonyms | Fmoc-L-norleucine, N-α-Fmoc-L-norleucine | Fmoc-D-norleucine, N-Fmoc-D-norleucine |

| CAS Number | 77284-32-3[1][2][3][4] | 112883-41-7[5][6] |

| Molecular Formula | C₂₁H₂₃NO₄[1][2][5] | C₂₁H₂₃NO₄[5][6] |

| Molecular Weight | 353.41 g/mol [1][2] | 353.41 g/mol [5][6] |

| Appearance | White to off-white powder[1][3] | White to off-white powder |

| Melting Point | 137-147 °C[1] | 141-144 °C |

| Purity (Typical) | ≥98%[1][2] | ≥98%[6] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][7] | Soluble in DMF and other organic solvents. |

| Optical Rotation | -19°± 2° (C=1, DMF)[1] | Not applicable for the racemic mixture. |

Role of this compound in Peptide Synthesis

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is stable under a variety of reaction conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the α-amino group, enabling the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The use of the DL-racemic mixture introduces stereochemical diversity, which is particularly valuable in the generation of peptide libraries for screening purposes. This can lead to the discovery of peptides with novel conformations and enhanced biological activities.

Advantages of Incorporating Norleucine

-

Methionine Replacement: Norleucine is isosteric to methionine but lacks the oxidizable sulfur atom. Replacing methionine with norleucine can prevent oxidative degradation of the peptide, thereby increasing its stability and shelf-life.

-

Increased Proteolytic Stability: The incorporation of the D-enantiomer of norleucine renders the peptide more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

-

Modulation of Hydrophobicity: The linear four-carbon side chain of norleucine can increase the overall hydrophobicity of a peptide, potentially enhancing its interaction with biological membranes.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating this compound.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

-

Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.

Automated Solid-Phase Peptide Synthesis

Modern automated peptide synthesizers streamline the SPPS process. A typical automated protocol for a single coupling cycle with this compound would involve the following steps programmed into the synthesizer:

-

Fmoc Deprotection: Automated delivery of 20% piperidine in DMF to the reaction vessel, followed by a programmed reaction time and subsequent washing cycles with DMF.

-

Amino Acid Delivery and Coupling:

-

Automated delivery of a pre-prepared solution of this compound, coupling reagents (e.g., HBTU/DIPEA), and solvent (DMF) to the reaction vessel.

-

Programmed coupling time with agitation.

-

-

Washing: Automated washing cycles with DMF and DCM.

The synthesizer repeats this cycle for all amino acids in the sequence.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification and Analysis

The crude peptide, which will be a mixture of two diastereomers, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical RP-HPLC: To check the purity of the crude product and to optimize the purification conditions.

-

Preparative RP-HPLC: To separate the two diastereomers and other impurities. The separation is based on hydrophobicity, and the different stereochemistry can lead to slightly different retention times.

-

Mass Spectrometry: To confirm the molecular weight of the purified peptides.

Quantitative Data

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. While specific quantitative data for this compound is not extensively published, the following table summarizes typical data for Fmoc-amino acid coupling in SPPS. It is expected that the D- and L-isomers of norleucine will couple with similar efficiency.

| Parameter | Typical Value | Factors Influencing |

| Coupling Efficiency | >99% | Monitored by qualitative tests (e.g., Kaiser test) or quantitative UV monitoring of Fmoc deprotection. Incomplete coupling can lead to deletion sequences. |

| Racemization | <1% | Norleucine is not considered a high-risk amino acid for racemization during coupling. The choice of coupling reagents can influence this. |

| Cleavage Yield | 70-95% | Dependent on the peptide sequence, resin type, and the cleavage cocktail used. |

| Purity of Crude Peptide | 50-90% | Highly sequence-dependent. The use of a DL-amino acid will result in a mixture of diastereomers, affecting the initial purity assessment. |

Biological Significance and Signaling Pathways

The incorporation of norleucine, particularly the D-enantiomer, can impart significant biological properties to peptides.

Antimicrobial and Anticancer Peptides

Many antimicrobial and anticancer peptides are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of bacterial or cancer cells. The increased hydrophobicity and stability of D-norleucine-containing peptides can enhance this activity.

Neurodegenerative Diseases

Norleucine has been used as a non-oxidizable mimic of methionine to study the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Replacing methionine with norleucine in Aβ peptides has been shown to reduce their neurotoxic effects.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

This compound is a valuable and versatile building block in the field of peptide synthesis. Its use allows for the creation of peptide libraries with stereochemical diversity, and the incorporation of norleucine offers distinct advantages in terms of stability and biological activity. The protocols and information provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound in the design and synthesis of novel peptides with therapeutic potential.

References

- 1. Frontiers | The Early Events That Initiate β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]

- 2. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gosset.ai [gosset.ai]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Fmoc-DL-Nle-OH chemical properties and structure

An In-depth Technical Guide to Fmoc-DL-Nle-OH: Chemical Properties, Structure, and Application

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (this compound) is a synthetic amino acid derivative crucial for peptide chemistry and drug development. As a racemic mixture of the D- and L-enantiomers of norleucine, it serves as a key building block in Solid-Phase Peptide Synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is instrumental, providing a temporary shield that prevents unwanted side reactions during peptide bond formation.[1] Its lability under mild basic conditions, typically using a piperidine solution, allows for the sequential and controlled elongation of the peptide chain.[1][2]

The incorporation of the unnatural amino acid norleucine, an isomer of leucine, into peptide sequences can confer unique properties. It can be used to probe the structural and functional roles of leucine residues and, in some cases, enhance the metabolic stability of the resulting peptide. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[3][4] The key physicochemical properties are summarized in the table below. It is important to note that while data for the specific DL-racemic mixture is limited, the properties of the individual L- and D-enantiomers are well-documented and provide a reliable reference.

Table 1: Physicochemical Properties of Fmoc-Nle-OH

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃NO₄ | [5][6] |

| Molecular Weight | 353.41 g/mol | [5][6] |

| Appearance | White to off-white powder/crystalline powder | [3][5] |

| Melting Point | 135-147 °C | [3][5][7][8] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4][5] |

| Storage Temperature | 2-8°C | [3] |

| CAS Number | 144701-20-2 (DL form) | [9] |

| 77284-32-3 (L-form) | [3][5] | |

| 112883-41-7 (D-form) | [10] |

Chemical Structure

The structure of this compound consists of the amino acid norleucine, which has a linear six-carbon backbone, with the α-amino group protected by the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group.

-

IUPAC Name: (2RS)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid

-

SMILES: CCCC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 (for the L-enantiomer)[11]

-

InChI Key: VCFCFPNRQDANPN-LJQANCHMSA-N (for the L-enantiomer)[8]

The Fmoc group is the key functional moiety for its application in SPPS, while the carboxylic acid group participates in the peptide bond formation.

Experimental Protocols

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][7] The following protocols describe its synthesis via Fmoc protection and its subsequent use in a typical SPPS coupling cycle.

Synthesis of this compound

The synthesis involves the reaction of DL-Norleucine with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu).[12][13]

Materials:

-

DL-Norleucine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (or Acetone) and deionized water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Methodology:

-

Dissolution: Dissolve DL-Norleucine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the solid is fully dissolved.[13]

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[13]

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and continue stirring overnight (12-18 hours).[13]

-

Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[13]

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2, which will cause the this compound product to precipitate as a white solid.[12][13]

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.[13]

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to achieve high purity.[12][13]

Caption: Synthesis workflow from starting materials to crude product.

Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS.[1][14]

Materials and Reagents:

-

This compound

-

Solid support resin with a free amine group (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Activation solution: Coupling reagents such as HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

Methodology:

-

Resin Preparation: Start with a resin that has a free amine group from the previous cycle. Swell the resin in DMF for 30-60 minutes.[14]

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) by dissolving it in DMF with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.). Allow the activation to proceed for a few minutes.[15]

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the peptide bond to form.

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[1]

-

Fmoc Deprotection: To prepare for the next coupling cycle, remove the Fmoc group from the newly added norleucine residue. Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.[14]

-

Final Washing: Drain the deprotection solution and wash the resin extensively with DMF to ensure all piperidine and the cleaved Fmoc-adduct are removed. The resin now has a free amine group and is ready for the next amino acid coupling.[14]

Caption: Workflow of a single cycle in Fmoc-based SPPS.

Conclusion

This compound is an essential reagent in peptide synthesis, offering a reliable method for incorporating the non-proteinogenic amino acid norleucine into peptide chains. Its well-defined chemical properties and the robust nature of Fmoc-based SPPS protocols make it a valuable tool for researchers and drug developers. The ability to introduce norleucine allows for the fine-tuning of peptide properties, such as stability and biological activity, which is critical in the pursuit of novel peptide-based therapeutics. This guide provides the foundational technical information required for the effective synthesis and application of this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FMOC-NLE-OH price,buy FMOC-NLE-OH - chemicalbook [chemicalbook.com]

- 4. FMOC-NLE-OH | 77284-32-3 [chemicalbook.com]

- 5. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]

- 9. 144701-20-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid | C21H23NO4 | CID 7009636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Fmoc-DL-Nle-OH for Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Fmoc-DL-Nle-OH (N-α-Fmoc-DL-norleucine), a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-proteinogenic amino acid, serves as a valuable tool for modifying peptide properties. The use of the racemic "DL" mixture is a deliberate strategy for introducing stereochemical diversity, primarily in the generation of peptide libraries for drug discovery and screening. This guide details the physicochemical properties of this compound, its unique applications in SPPS, detailed experimental protocols for its incorporation into a peptide sequence, and the critical post-synthesis considerations.

Introduction to this compound in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for chemically synthesizing peptides.[1] This technique relies on the sequential addition of amino acids, whose α-amino groups are temporarily protected by the base-labile Fmoc group, to a growing peptide chain anchored to a solid resin support.[1][2][3]

The incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy for enhancing the therapeutic properties of peptides.[4][5][6] NPAAs can improve metabolic stability, receptor binding affinity, and bioavailability.[4][6] Norleucine (Nle) is an isomer of leucine and is frequently used as a stable isostere for methionine, as its unbranched, non-oxidizable side chain mimics methionine's size and hydrophobicity.

This compound is a racemic mixture of N-α-Fmoc-protected D- and L-norleucine. While enantiomerically pure amino acids are typically used to synthesize a single, defined peptide, the use of a racemic mixture is a specialized technique. Its primary purpose is to intentionally generate a pair of diastereomeric peptides in a single synthesis.[7] This approach is highly valuable in drug discovery for creating peptide libraries where stereochemical diversity at a specific position is desired for screening and identifying leads with optimal activity or stability.[7]

Physicochemical and Quantitative Data

The efficiency and success of SPPS depend on the quality and properties of the building blocks. The table below summarizes key quantitative data for Fmoc-Norleucine derivatives.

| Property | Fmoc-L-Nle-OH | Fmoc-D-Nle-OH | This compound |

| Synonyms | N-α-Fmoc-L-norleucine | N-α-Fmoc-D-norleucine | N-α-Fmoc-DL-norleucine |

| CAS Number | 77284-32-3[8] | 112883-41-7[9][10] | 144701-20-2[] |

| Molecular Formula | C₂₁H₂₃NO₄[12][9] | C₂₁H₂₃NO₄[9][10] | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol [12][8] | 353.42 g/mol [10] | 353.41 g/mol |

| Appearance | White to off-white powder[12] | White powder[10] | White to off-white powder[] |

| Melting Point | 135-147 °C[12] | 140-146 °C[10] | Not specified, typically a range |

| Purity (HPLC) | ≥98.0%[12] | ≥99.5% (Chiral HPLC)[10] | Not specified, mixture of isomers |

| Solubility | Soluble in DMF, DCM, Chloroform, DMSO[13][14] | Soluble in DMF[10] | Assumed similar to isomers |

| Optical Rotation | [α]D20 = -19°± 2° (c=1, DMF)[12] | [α]D20 = +19°± 3° (c=1, DMF)[10] | Not applicable |

Core Experimental Workflow and Methodologies

The incorporation of this compound follows the standard Fmoc-SPPS workflow. The process is cyclical, involving repeated steps of deprotection and coupling.

Detailed Experimental Protocol

This protocol outlines the manual synthesis on a 0.1 mmol scale using Wang resin. Adjustments may be necessary based on the specific peptide sequence and scale.

A. Materials and Reagents

-

Resin: Wang resin pre-loaded with the C-terminal amino acid (e.g., 0.1 mmol).

-

Amino Acid: this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[14]

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[1][15][16]

-

Coupling Reagents:

-

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

-

Washing Solvents: DMF, Isopropanol (IPA).

-

Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIPS, 82.5:5:5:5:2.5) or a simpler mixture (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)).

-

Precipitation: Cold diethyl ether (-20°C).[17]

B. Synthesis Procedure

-

Resin Swelling:

-

Place the peptide-resin (0.1 mmol) in a reaction vessel.

-

Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[15]

-

Drain the solvent.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5-7 minutes.[15] Drain.

-

Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection. Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly to remove all traces of piperidine.

-

Perform a sequence of washes: DMF (3x), IPA (2x), DMF (3x). Use ~5 mL of solvent for each wash.

-

-

Coupling of this compound:

-

In a separate vial, prepare the activation solution:

-

Dissolve this compound (3 eq., 0.3 mmol, ~106 mg) and HBTU (2.9 eq., 0.29 mmol, ~110 mg) in DMF (~3 mL).

-

Add DIPEA (6 eq., 0.6 mmol, ~105 µL).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Add the activated amino acid solution to the drained resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional): Perform a Kaiser test to confirm reaction completion (a negative test indicates a free primary amine is no longer present).

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin as described in step 3 to remove excess reagents and by-products.

-

-

Cycle Repetition:

-

Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Global Deprotection:

-

After the final coupling and washing, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.

-

Add the cleavage cocktail (~5-10 mL) to the dried resin in a fume hood.[17]

-

Agitate gently for 2-3 hours at room temperature.[18]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.[17]

-

-

Peptide Precipitation, Purification, and Analysis:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL tube of cold diethyl ether (~40 mL).[17]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude product in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) for purification.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][19][20][21] This step is critical for separating the two diastereomers generated from the DL-Nle incorporation.

-

Analyze the purified fractions by mass spectrometry to confirm the identity of each diastereomer.

-

Critical Consideration: The Consequence of Using a Racemic Mixture

The deliberate use of this compound is a powerful tool for generating chemical diversity. When coupled to a chiral peptide chain, the D- and L-isomers will produce two distinct product molecules known as diastereomers. These diastereomers have different three-dimensional structures and, consequently, may exhibit different biological activities, stabilities, and chromatographic retention times.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. lcms.cz [lcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. peptide.com [peptide.com]

- 10. chemimpex.com [chemimpex.com]

- 12. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 13. FMOC-NLE-OH | 77284-32-3 [chemicalbook.com]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. agilent.com [agilent.com]

- 20. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-DL-Nle-OH: A Comprehensive Technical Guide to its Synthesis, Applications, and Relevance in Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful strategy to enhance therapeutic efficacy. Among these, Fmoc-DL-Nle-OH, the fluorenylmethyloxycarbonyl-protected form of DL-norleucine, serves as a critical building block. Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that, when introduced into peptide sequences, can confer valuable properties such as increased metabolic stability and modulated biological activity. This technical guide provides an in-depth overview of this compound, detailing its discovery, synthesis, physicochemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS). Furthermore, it explores the biological relevance of norleucine-containing peptides, with a focus on their interaction with key signaling pathways.

Discovery and Relevance of Unnatural Amino Acids

The use of unnatural amino acids in peptide design is a cornerstone of modern medicinal chemistry. The introduction of non-standard amino acids can lead to peptides with improved pharmacokinetic profiles, such as enhanced resistance to proteolytic degradation. This increased stability is crucial for the development of peptide-based therapeutics, as it can prolong their in vivo half-life and bioavailability. Norleucine, in particular, is often used as a substitute for methionine to prevent oxidation, thereby increasing the stability and shelf-life of a peptide. The development of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the alpha-amino group of amino acids revolutionized solid-phase peptide synthesis, providing a milder and more orthogonal protection strategy compared to the traditional Boc (tert-butyloxycarbonyl) chemistry. The "discovery" of this compound is therefore intrinsically linked to the broader development of Fmoc-based SPPS and the strategic use of unnatural amino acids to create more drug-like peptides.

Physicochemical Properties of this compound

This compound is a racemic mixture of Fmoc-D-Nle-OH and Fmoc-L-Nle-OH. The physicochemical properties are therefore a composite of the two enantiomers.

| Property | Data | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |

| Molecular Weight | 353.41 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1][3] |

| Melting Point | 137-147 °C (for L-enantiomer) | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Fmoc protection of a free amino acid, which can be applied to the synthesis of this compound from DL-Norleucine.

Materials:

-

DL-Norleucine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve DL-Norleucine in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ solution.

-

Add Fmoc-OSu (1.05 equivalents) to the solution and stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of 1 with 1 M HCl.

-

A precipitate of this compound will form. Collect the solid by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the product under vacuum to yield pure this compound.[4]

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5][6]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading capacity), a coupling agent (e.g., HBTU, 3-4 equivalents), and a base (e.g., DIPEA, 6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Relevance and Signaling Pathways

The incorporation of norleucine into peptides can significantly impact their biological activity. One of the key signaling pathways influenced by norleucine is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Norleucine and the mTOR Signaling Pathway

Studies have shown that norleucine, similar to the natural amino acid leucine, can activate the mTOR signaling pathway.[7] This activation is crucial for initiating protein synthesis. The mTOR kinase is a component of two distinct protein complexes, mTORC1 and mTORC2. Amino acids, including norleucine, are known to activate mTORC1. This activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[8][9]

Caption: Activation of the mTORC1 signaling pathway by norleucine, leading to protein synthesis.

Quantitative Data on Norleucine-Containing Peptides

The strategic substitution of natural amino acids with norleucine can lead to peptides with improved biological activities. Below is a summary of representative quantitative data.

| Peptide/System | Parameter | Value | Biological Relevance |

| Norleucine supplementation in rats | Protein synthesis rate in adipose tissue, liver, and skeletal muscle | Increased | Demonstrates the ability of norleucine to stimulate protein synthesis in vivo, likely via the mTOR pathway. |

| Norleucine as an internal standard in quantitative proteomics | Coefficient of Variation (CV) for peptide quantitation | <17% | Highlights the chemical stability and utility of norleucine in analytical applications.[10] |

| Comparison of methionine vs. norleucine-containing peptides with phospholipid bilayers | Partitioning into lipid phase | Greater tendency for norleucine-containing peptide | Indicates that norleucine can alter the hydrophobic interactions of peptides with cell membranes, potentially affecting their mechanism of action.[11] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced therapeutic potential. The incorporation of the unnatural amino acid norleucine offers a powerful strategy to modulate the physicochemical and biological properties of peptides, including increased stability and the ability to activate key cellular signaling pathways such as the mTOR pathway. The detailed experimental protocols provided in this guide for the synthesis of this compound and its use in solid-phase peptide synthesis will be a valuable resource for researchers in academia and industry. As the field of peptide therapeutics continues to evolve, the strategic use of unnatural amino acids like norleucine will undoubtedly play a crucial role in the development of novel and effective drugs.

References

- 1. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 2. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]

- 3. FMOC-NLE-OH | 77284-32-3 [chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to Fmoc-DL-Nle-OH in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core applications of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a racemic mixture of a non-proteinogenic amino acid, in the landscape of biochemical research. While the use of optically pure amino acids is standard in peptide synthesis for targeted therapeutics, the strategic incorporation of a DL-racemic mixture offers unique advantages, particularly in the discovery and initial screening phases of drug development. This document details its primary applications, provides comprehensive experimental protocols, summarizes relevant quantitative data, and visualizes key workflows.

Core Applications of this compound

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). Norleucine (Nle), an isomer of leucine, is not one of the 20 canonical amino acids, and its incorporation into peptide sequences can bestow novel properties. It is often used as a non-oxidizable substitute for methionine, enhancing the chemical stability of the resulting peptide.[1][2]

The use of the DL-racemic mixture is a deliberate strategy for generating diastereomeric peptide libraries .[3] When this compound is incorporated into a peptide sequence, it results in a 1:1 mixture of two distinct peptides: one containing L-norleucine and the other containing D-norleucine at that specific position. This approach is particularly valuable for:

-

High-Throughput Screening: Creating diverse peptide libraries to screen for novel biological activities or binding affinities. The resulting mixture of stereoisomers can present different conformations, potentially leading to the discovery of unexpected "hits" that might be missed with a single enantiomer.[3]

-

Studying Stereochemical Impact: Providing a rapid method to assess the influence of stereochemistry at a specific position on a peptide's function, stability, and interaction with biological targets.[3]

-

Enhanced Proteolytic Resistance: Peptides containing D-amino acids, such as D-norleucine, often exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[4][5] This can lead to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[5][6]

Quantitative Data Summary

While direct quantitative comparisons for peptides differing only by the chirality of a single norleucine residue are not extensively documented, studies on analogous D-amino acid substitutions provide a clear indication of the potential impact. The following data is from a study on a brevinin-1 peptide (B1OS) and its variants, where an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) was added. This serves as a strong proxy for the expected differences in bioactivity when incorporating D-norleucine.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM) [7]

| Bacterial Strain | Parent Peptide (B1OS) | L-Leucine Variant (B1OS-L) | D-Leucine Variant (B1OS-D-L) |

| S. aureus ATCC 25923 | 32 | 2 | 2 |

| MRSA ATCC 43300 | 64 | 4 | 4 |

| E. faecalis ATCC 29212 | 64 | 8 | 8 |

| E. coli ATCC 25922 | 128 | 128 | 128 |

| P. aeruginosa ATCC 27853 | >128 | >128 | >128 |

Table 2: Comparative Hemolytic Activity (HC50 in µM) [7]

| Peptide | 50% Hemolytic Concentration (HC50) |

| Parent Peptide (B1OS) | 162.30 |

| L-Leucine Variant (B1OS-L) | 30.14 |

| D-Leucine Variant (B1OS-D-L) | 58.21 |

Note: A lower MIC value indicates higher antibacterial potency. A higher HC50 value indicates lower toxicity to red blood cells.

The data illustrates that the addition of leucine significantly enhanced antibacterial activity against Gram-positive bacteria. Notably, the D-leucine variant (B1OS-D-L) retained this high potency while exhibiting significantly reduced hemolytic toxicity compared to the L-leucine variant, highlighting the therapeutic advantages that can be gained by manipulating stereochemistry.[7]

Experimental Protocols

Standard SPPS Cycle for Incorporating this compound

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The quantities are illustrative for a 0.1 mmol synthesis scale.

Materials and Reagents:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: e.g., DIEA (N,N-Diisopropylethylamine)

-

Kaiser Test Kit

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin-containing reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, the N-terminal Fmoc group is removed (as in step 2).

-

The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

-

Purification: The crude peptide mixture, containing both the L-Nle and D-Nle diastereomers, is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The two diastereomers may or may not separate depending on the overall sequence and chromatographic conditions.

Mandatory Visualizations

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Logical workflow for the creation and screening of a diastereomeric peptide library using this compound.

References

- 1. Peptide Stability [sigmaaldrich.com]

- 2. lifetein.com [lifetein.com]

- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group in Fmoc-DL-Nle-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, with a specific focus on its application in the non-proteinogenic amino acid DL-norleucine (Fmoc-DL-Nle-OH). This document will delve into the chemical principles, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and development. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to equip researchers with the practical knowledge required for the successful utilization of this versatile building block.

The Fmoc Protecting Group: A Pillar of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its remarkable stability to acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This orthogonality allows for the selective deprotection of the Nα-amino group without compromising acid-labile side-chain protecting groups, a key principle of the widely adopted Fmoc/tBu (tert-butyl) strategy in SPPS.[2][4]

The use of the Fmoc group offers several advantages over the older tert-butyloxycarbonyl (Boc) strategy, which requires repetitive treatment with strong acids for deprotection. The mild conditions of Fmoc chemistry minimize side reactions and are compatible with a wider range of sensitive amino acid residues and post-translational modifications.[4]

This compound: Physicochemical and Analytical Data

This compound is a derivative of the non-proteinogenic amino acid norleucine, an isomer of leucine, where the α-amino group is protected by the Fmoc group. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers. The incorporation of non-natural amino acids like norleucine into peptide sequences is a common strategy in drug development to enhance metabolic stability, modulate receptor binding, and fine-tune biological activity.[5] For instance, the substitution of methionine with the isosteric norleucine can prevent oxidation-related degradation of peptides.[5]

Quantitative Data Summary

The following table summarizes the key physicochemical and analytical data for this compound, compiled from various sources for the individual L- and D-enantiomers.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₃NO₄ | [6][7] |

| Molecular Weight | 353.41 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 141-145 °C (for L-enantiomer) | [8] |

| Solubility | Soluble in DMF, DCM, and other common organic solvents. | General Knowledge |

| Purity (HPLC) | ≥98.0% | [8][9] |

| Optical Rotation | [α]²⁰D -16.0 to -20.0° (c=1, DMF for L-enantiomer) | [8] |

| CAS Number | 77284-32-3 (L-form), 112883-41-7 (D-form) | [6][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

This protocol is adapted from general procedures for the Fmoc protection of amino acids.

Materials:

-

DL-Norleucine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution of DL-Norleucine: In a round-bottom flask, dissolve DL-norleucine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate (2.0 equivalents). Stir the mixture at room temperature until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add the Fmoc-OSu solution dropwise to the stirring DL-norleucine solution over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting DL-norleucine is consumed.

-

Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x volume of the organic layer) and brine (1 x volume of the organic layer).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.

Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Toluene

-

Heptane (or Hexane)

-

Erlenmeyer flask

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of toluene. Gently heat the mixture with stirring to facilitate dissolution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can enhance crystal formation.

-

Precipitation: Once crystallization is established, slowly add heptane (or hexane) until the solution becomes cloudy to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene/heptane mixture to remove any soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a standard manual SPPS cycle for coupling this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide resin pre-loaded with the first amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Peptide synthesis vessel with a frit

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Coupling Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result, indicated by clear or yellowish beads, signifies a complete reaction).

-

Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualizations

Chemical Structure and Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Norleucine and the mTOR Signaling Pathway

Norleucine, similar to its isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[2][4] The precise mechanism of how amino acids signal to mTOR is complex and involves several protein complexes.

Caption: Simplified overview of mTORC1 activation by norleucine.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the efficient and reliable synthesis of complex peptide molecules. This compound, as a non-proteinogenic amino acid derivative, offers a valuable building block for medicinal chemists and drug developers to create peptides with enhanced stability and tailored biological activities. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to confidently synthesize and utilize this compound in their pursuit of novel peptide-based therapeutics. A thorough understanding of the principles of Fmoc chemistry and its practical application is crucial for advancing the frontiers of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptideweb.com [peptideweb.com]

- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc-Nle-OH | 77284-32-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 10. peptide.com [peptide.com]

Fmoc-DL-Nle-OH: A Comprehensive Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical determinant of the final peptide's properties and therapeutic potential. While the twenty proteinogenic amino acids form the primary alphabet of peptide chemistry, the incorporation of non-proteinogenic amino acids offers a powerful strategy to enhance stability, modulate bioactivity, and explore novel chemical space. Fmoc-DL-Nle-OH, the fluorenylmethoxycarbonyl-protected form of DL-norleucine, is a valuable tool in this regard. Norleucine, an isomer of leucine, serves as a key substitute for methionine, mitigating oxidation-related degradation and influencing peptide conformation. This in-depth technical guide provides a comprehensive comparison of this compound with other common Fmoc-protected amino acids, detailing its physicochemical properties, performance in SPPS, and applications in drug discovery, particularly in the context of neurodegenerative diseases.

Physicochemical Properties of Fmoc-Amino Acids

The physical and chemical characteristics of Fmoc-protected amino acids, such as solubility and melting point, are crucial for their handling and performance in automated and manual peptide synthesis. Poor solubility can lead to incomplete coupling reactions and reduced peptide yields. The following tables summarize the available physicochemical data for this compound and a selection of other common Fmoc-amino acids.

Table 1: Physicochemical Properties of this compound and Related Aliphatic/Aromatic Fmoc-Amino Acids

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in DMF | Solubility in DMSO | Solubility in DCM |

| This compound | 353.41 | 141-144 | Soluble | 100 mg/mL (with sonication)[1] | Soluble |

| Fmoc-L-Leu-OH | 353.42 | 94-96 | 30 mg/mL[2][3] | 30 mg/mL[2][3] | - |

| Fmoc-L-Met-OH | 371.44 | - | Soluble | Soluble | - |

| Fmoc-Gly-OH | 297.31 | 156-159 | Soluble[4] | Soluble[5] | Soluble[4] |

| Fmoc-L-Ala-OH | 311.34 | 147-153 | Clearly soluble (0.5 M)[6] | - | - |

| Fmoc-L-Phe-OH | 387.44 | - | Soluble | Soluble | Soluble[7] |

Note: Solubility data is often qualitative and can be influenced by factors such as solvent purity and temperature. Quantitative data is provided where available.

Table 2: Physicochemical Properties of Fmoc-Protected Amino Acids with Polar, Acidic, and Basic Side Chains

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in DMF | Solubility in DMSO | Solubility in DCM |

| Fmoc-L-Ser(tBu)-OH | 383.44 | - | Soluble | ≥ 100 mg/mL[5] | - |

| Fmoc-L-Thr(tBu)-OH | 397.46 | 125-135[8] | Clearly soluble (0.5 M)[9] | 100 mg/mL (with sonication)[10] | - |

| Fmoc-L-Asp(OtBu)-OH | 411.45 | 148-150 | Soluble[11] | Soluble | Soluble[12] |

| Fmoc-L-Glu(OtBu)-OH | 425.48 | - | Soluble | ≥40.93 mg/mL[1] | - |

| Fmoc-L-His(Trt)-OH | 619.72 | - | Soluble in 40% NMP/DMM mixture (0.1 M)[13] | - | - |

| Fmoc-L-Arg(Pbf)-OH | 648.78 | >65 | 25 mg/mL[14] | 25 mg/mL[14] | - |

| Fmoc-L-Cys(Trt)-OH | 585.72 | 164-175 | Clearly soluble (0.5 M)[15] | 30 mg/mL[16] | - |

Performance in Solid-Phase Peptide Synthesis (SPPS)

The success of SPPS is highly dependent on the efficiency of the coupling and deprotection steps, as well as the minimization of side reactions such as racemization.

Coupling Efficiency

The efficiency of the peptide bond formation is influenced by the steric hindrance of the amino acid side chain and the choice of coupling reagent. While specific quantitative data for this compound is not extensively published, its structural similarity to leucine and methionine suggests it will exhibit good coupling efficiency with standard coupling reagents. A comparative study of different activators showed that for most, crude purities of a model peptide ranged between 70.27% and 83.63%.[17]

Table 3: General Coupling Performance of Fmoc-Amino Acids

| Fmoc-Amino Acid | Relative Coupling Efficiency | Notes |

| Fmoc-Gly-OH | Very High | No steric hindrance. |

| Fmoc-L-Ala-OH | Very High | Minimal steric hindrance from the methyl group. |

| This compound | High (inferred) | Unbranched side chain similar to methionine, expected to couple efficiently. |

| Fmoc-L-Leu-OH | High | Branched at the γ-carbon, generally couples well. |

| Fmoc-L-Phe-OH | High | Aromatic side chain is well-tolerated. |

| Fmoc-L-Val-OH | Moderate | β-branched side chain can present steric hindrance, may require optimized conditions (e.g., elevated temperature). |

| Fmoc-L-Ile-OH | Moderate | β-branched side chain, similar to Valine. |

| Fmoc-L-His(Trt)-OH | Moderate to High | Bulky side chain, but generally couples well with appropriate reagents. |

| Fmoc-L-Arg(Pbf)-OH | High | Bulky protecting group is far from the reactive center. |

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a potential side reaction during the activation step of peptide coupling. The extent of racemization is dependent on the amino acid, the coupling method, and the reaction conditions. For most amino acids, the rate of racemization during a synthesis cycle is generally low, often 0.4% or less.[18] However, certain amino acids are more susceptible.

Table 4: Racemization Potential of Selected Fmoc-Amino Acids

| Fmoc-Amino Acid | Racemization Risk | Notes |

| Fmoc-Gly-OH | None | Achiral. |

| This compound | Not applicable (racemic mixture) | The use of the DL form intentionally introduces stereochemical diversity. |

| Fmoc-L-Ala-OH | Very Low | |

| Fmoc-L-Leu-OH | Very Low | |

| Fmoc-L-Phe-OH | Low | |

| Fmoc-L-His(Trt)-OH | High | Highly susceptible to racemization, especially with carbodiimide reagents. Use of additives like HOBt or HOAt is recommended.[19] |

| Fmoc-L-Cys(Trt)-OH | High | Prone to racemization, particularly at elevated temperatures.[19] |

Experimental Protocols

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

References

- 1. apexbt.com [apexbt.com]

- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 3. benchchem.com [benchchem.com]

- 4. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Fmoc-Thr(tBu)-OH [himedialabs.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Fmoc-Asp(OtBu)-OH CAS#: 71989-14-5 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]

- 16. caymanchem.com [caymanchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

Solubility and stability of Fmoc-DL-Nle-OH in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a key building block in solid-phase peptide synthesis (SPPS). A thorough understanding of these properties in various solvents is critical for optimizing peptide coupling reactions, minimizing impurities, and ensuring the synthesis of high-quality peptides. This document compiles available quantitative and qualitative data, details relevant experimental protocols, and visualizes key chemical processes.

Core Properties of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group of DL-norleucine is protected by the base-labile Fmoc group. Norleucine, an isomer of leucine, possesses a linear four-carbon side chain, rendering it non-polar and hydrophobic. This characteristic significantly influences its solubility profile.

Solubility of this compound

The dissolution of Fmoc-amino acids is a prerequisite for their efficient participation in the coupling steps of SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences in the target peptide. This compound, owing to its hydrophobic side chain and the large aromatic Fmoc group, exhibits good solubility in a range of polar aprotic organic solvents commonly used in peptide synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its closely related analog, Fmoc-L-Leucine-OH. The solubility of the D, L, and DL forms in achiral solvents is expected to be virtually identical.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Compound | Solubility (mg/mL) | Molar Solubility (M) | Conditions & Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fmoc-L-Nle-OH | >176.7 | ~0.5 | "Clearly soluble" based on 25 mmol in 50 mL and 1 mmol in 2 mL.[1][2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Fmoc-D-Nle-OH | 100 | ~0.283 | Ultrasonic assistance may be required. Use of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] |

| Ethanol, DMSO, DMF | - | - | Fmoc-L-Leucine-OH | ~30 | - | Data for a close structural analog.[4][5] |

| Chloroform, DCM, Ethyl Acetate, Acetone | - | - | Fmoc-L-Nle-OH | Soluble | Not Specified | Qualitative description from chemical suppliers.[6][7][8] |

| 1:1 Ethanol:PBS (pH 7.2) | - | - | Fmoc-L-Leucine-OH | ~0.5 | ~0.0014 | Sparingly soluble in aqueous buffers.[4][5] |

| Water | H₂O | 18.02 | Fmoc-Amino Acids | Sparingly Soluble | Not Specified | Generally considered insoluble for practical SPPS purposes.[9] |

*Note: Data for Fmoc-L-Leucine-OH is provided as a proxy due to its structural similarity to this compound (both are non-polar, aliphatic amino acids with the same molecular weight).

Stability of this compound

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. This group is stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine, which are used for its removal during the iterative cycles of SPPS.

Stability in Basic Conditions (Fmoc Deprotection)

The primary degradation pathway for this compound in a synthesis setting is the intentional, base-catalyzed deprotection. However, the presence of residual base from a previous cycle can lead to premature deprotection of the incoming amino acid in the coupling solution, resulting in synthesis failure.

The deprotection proceeds via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF is subsequently scavenged by the amine base to form a stable adduct.

Illustrative Stability Data

| Residual Piperidine Conc. (v/v in DMF) | Exposure Time (minutes) | Estimated Premature Deprotection (%) | Potential Impact on Synthesis |

| 0.1% | 15 | 1 - 5% | Minor increase in deletion peptide impurities. |

| 0.5% | 15 | 10 - 25% | Significant reduction in crude peptide purity; high levels of deletion sequences.[10] |

| 1.0% | 15 | 25 - 50% | Critical synthesis failure; the desired product may be a minor component.[10] |

| 0.5% | 30 | 20 - 40% | Critical synthesis failure, particularly with extended coupling times.[10] |

Note: Data is illustrative and based on the stability of Fmoc-Gln(Trt)-OH, but the principle applies universally to Fmoc-amino acids.[10] Actual degradation rates can vary with temperature and the specific reagents used.

Thermal Stability

The Fmoc group can also be cleaved thermally without the presence of a base. Studies have shown that quantitative cleavage can occur in solvents like DMF, NMP, and DMSO at temperatures around 120°C within 15 minutes. This is a factor to consider in applications involving high temperatures, such as microwave-assisted peptide synthesis.

Experimental Protocols

Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a general method for empirically determining the solubility of this compound in a specific solvent.

-

Preparation: Add an excess amount of this compound (e.g., 150 mg) to a pre-weighed vial.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Quantification: Carefully transfer a known volume of the supernatant to a new pre-weighed vial. Evaporate the solvent under vacuum until a constant weight of the dissolved solid is achieved.

-

Calculation: Determine the mass of the dissolved solid and calculate the solubility in mg/mL. Convert to molarity using the molecular weight of this compound (353.41 g/mol ).

Protocol for Stability Assessment by RP-HPLC

This protocol can be used to assess the stability of this compound in a solution containing a base, simulating conditions of residual contamination in SPPS.

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMF) at a typical coupling concentration (e.g., 0.5 M).

-

Base Contamination: Spike the solution with a known concentration of piperidine (e.g., 0.5% v/v).

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

-

Quenching: Immediately dilute the aliquot into a quenching solution (e.g., 1:100 dilution in 50% acetonitrile/water with 0.1% TFA) to stop the degradation.

-

Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact this compound and the appearance of the peak corresponding to the deprotected DL-Nle-OH.

-

Data Analysis: Plot the percentage of intact this compound remaining against time to determine the degradation rate.

Visualizations of Key Processes

Fmoc Deprotection Pathway

The base-catalyzed removal of the Fmoc group is a critical step in SPPS and the primary pathway of chemical instability for this compound in the synthesis process.

Standard SPPS Cycle Workflow

The solubility and stability of this compound are critical during the coupling step of the iterative SPPS cycle.

Conclusion